molecular formula C14H19NO2 B12273554 Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine

Cat. No.: B12273554
M. Wt: 233.31 g/mol
InChI Key: BJYOPFBJOFXNPU-UHFFFAOYSA-N
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Description

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring fused with a benzyl group and a diolacetonide moiety

Properties

IUPAC Name

5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)16-12-9-15(10-13(12)17-14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYOPFBJOFXNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(CC2O1)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine is unique due to its specific diolacetonide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives, including this compound, have been extensively studied for their diverse biological activities. These compounds often exhibit significant pharmacological effects such as antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective activities. The unique structural characteristics of pyrrolidine allow for various modifications that enhance their biological efficacy.

Biological Activities

1. Antimicrobial Activity
Research indicates that pyrrolidine derivatives can inhibit the growth of various bacterial strains. For instance, studies have shown that certain derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrrolidine ring can significantly influence this activity.

2. Anticancer Properties
this compound has shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Effects
Compounds with a pyrrolidine scaffold have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: Pyrrolidine derivatives may act as agonists or antagonists at various receptors, influencing cellular responses.
  • Enzyme Inhibition: Many studies highlight the ability of these compounds to inhibit enzymes involved in critical biochemical pathways, such as kinases and phosphatases.
  • Cell Signaling Interference: By interacting with signaling molecules within cells, these compounds can alter pathways that regulate cell growth and apoptosis.

Case Study 1: Anticancer Activity

A study published in Frontiers in Pharmacology explored the anticancer effects of a series of pyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines and showed significant cytotoxicity with an IC50 value in the low micromolar range. Further mechanistic studies suggested that it induces apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were assessed for their activity against E. coli and S. aureus. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics like novobiocin .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 (µM)Target Organism/Pathway
AntimicrobialThis compound0.17E. coli DNA gyrase
AnticancerThis compound5Various cancer cell lines
Anti-inflammatoryThis compoundNot specifiedPro-inflammatory cytokines

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